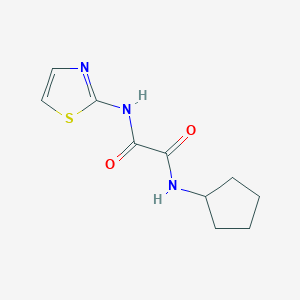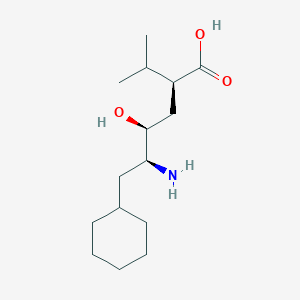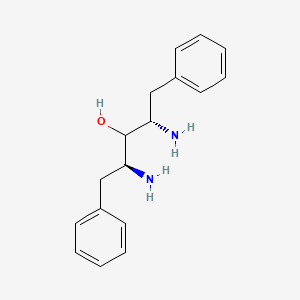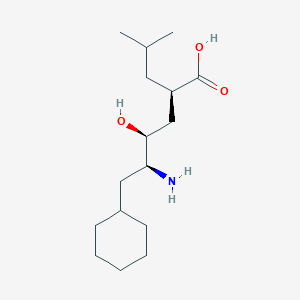![molecular formula C18H15ClN4O3S B10757477 N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B10757477.png)
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide is a complex organic compound with a molecular structure that suggests it might be involved in various biochemical processes Its intricate arrangement of atoms and functional groups makes it a subject of interest in multiple fields of scientific research, particularly chemistry and biology
准备方法
Synthetic Routes and Reaction Conditions The synthesis of N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide typically involves multiple steps. Starting from commercially available precursors, the synthetic route may include:
Formation of the quinoline core through cyclization reactions.
Introduction of the amino-oxoethyl side chain via acylation or alkylation.
Incorporation of the thienopyrrole moiety using heteroaromatic synthesis techniques.
Coupling of these intermediates under controlled conditions to ensure stereochemical integrity.
Final chlorination step to add the chloro substituent.
Industrial Production Methods Industrial production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and reagent purity. The use of automated reactors and in-line analytical techniques ensures high yield and purity. Optimization of catalysts and solvents plays a crucial role in enhancing the efficiency and scalability of the process.
化学反应分析
Types of Reactions it Undergoes N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: Potential modification of the amino-oxoethyl side chain or the quinoline core.
Reduction: Selective reduction of the ketone groups to secondary alcohols.
Substitution: Nucleophilic substitution reactions at the chloro substituent.
Common Reagents and Conditions Common reagents used in these reactions might include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed Major products from these reactions depend on the specific conditions but could include modified quinoline derivatives, reduced thienopyrroles, and substituted amides, each with potential new applications and properties.
科学研究应用
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide finds applications across a wide range of scientific disciplines:
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential inhibitor or modulator of specific enzymes or receptors due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
相似化合物的比较
Compared to other compounds with similar structures, such as quinoline derivatives or thienopyrroles, N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Quinoline-2-carboxamides
Thienopyrrole-based inhibitors
Amino-oxoethyl-substituted derivatives
What makes this compound unique is the specific arrangement of these groups, providing a distinct set of chemical and biological properties.
That was a dense one! Curious if there's any specific aspect you want to dig deeper into?
属性
分子式 |
C18H15ClN4O3S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-7-10-6-11(22-17(10)27-14)16(25)21-12-5-9-3-1-2-4-13(9)23(18(12)26)8-15(20)24/h1-4,6-7,12,14H,5,8H2,(H2,20,24)(H,21,25)/t12-,14?/m0/s1 |
InChI 键 |
ACSGSLPOHKRZCY-NBFOIZRFSA-N |
手性 SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)CC(=O)N)NC(=O)C3=CC4=CC(SC4=N3)Cl |
规范 SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(=O)N)NC(=O)C3=CC4=CC(SC4=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)


![N-(1-Cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-YL]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide](/img/structure/B10757422.png)
![N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B10757425.png)
![1-{7-Cyclohexyl-6-[4-(4-Methylpiperazin-1-Yl)benzyl]-7h-Pyrrolo[2,3-D]pyrimidin-2-Yl}methanamine](/img/structure/B10757430.png)
![N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide](/img/structure/B10757434.png)

![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-3-methyl-6-pyridinyl)methyl]acetamide](/img/structure/B10757458.png)
![2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B10757471.png)
![(1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5-hydroxy-5-(trifluoromethyl)hex-3-yn-1-yl]cyclopentyl}prop-2-en-1-ylidene]cyclohexane-1,3-diol](/img/structure/B10757478.png)
